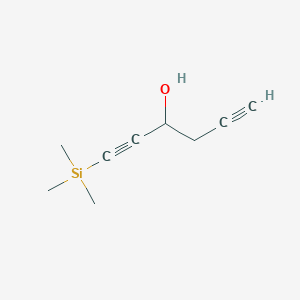
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- is an organic compound with the molecular formula C₉H₁₄OSi. It is a derivative of 1,5-hexadiyn-3-ol, where a trimethylsilyl group is attached to the hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- can be synthesized through the silylation of 1,5-hexadiyn-3-ol. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds as follows:
1,5-Hexadiyn-3-ol+TMSCl→1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-+HCl
The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- depends on the specific reaction or application. In general, the trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule. The compound can interact with various molecular targets and pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,5-Hexadiyn-3-ol: The parent compound without the trimethylsilyl group.
1,5-Hexadien-3-ol: A similar compound with double bonds instead of triple bonds.
1,5-Hexadiyn-3-one: A compound with a carbonyl group instead of a hydroxyl group.
Uniqueness
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
CAS No. |
171090-11-2 |
|---|---|
Molecular Formula |
C9H14OSi |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h1,9-10H,6H2,2-4H3 |
InChI Key |
FEVAQDGGCIWTLV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















